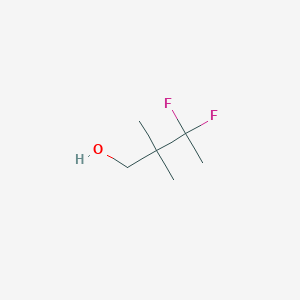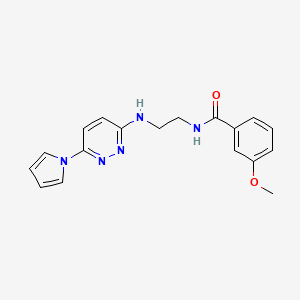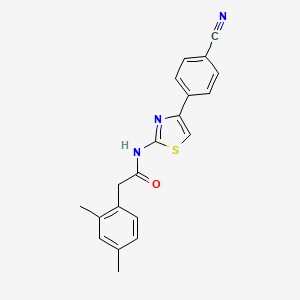![molecular formula C19H23N3O5S B2486768 N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251573-84-8](/img/structure/B2486768.png)
N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide" often involves multi-step reactions, starting from base aromatic or heteroaromatic compounds. For instance, the creation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives involves converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and subsequently, targeted compounds through condensation and cyclization reactions (Gul et al., 2017). These processes highlight the complexity and the synthetic versatility of molecules containing morpholino, acetamide, and aromatic units.
Molecular Structure Analysis
Structural analyses, including Density Functional Theory (DFT) and experimental techniques like FT-IR and FT-Raman spectroscopy, are vital for understanding the geometric and electronic configuration of these compounds. For example, DFT and spectroscopic studies on similar molecules reveal detailed insights into their molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties (El-Azab et al., 2016). These investigations are crucial for predicting reactivity and interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
- Antifungal Activity : The compound demonstrates significant antifungal properties, particularly against Candida and Aspergillus species. This includes fungicidal activity and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
- Antimicrobial Evaluation : The compound's structure has been used in derivatives showing antimicrobial activity against various microbial species. Some derivatives are particularly potent against a panel of microbes (Gul et al., 2017).
Crystal Structures and Chemical Properties
- Structural Aspects : Studies have been conducted on similar amide-containing isoquinoline derivatives, focusing on their structural aspects, salt and inclusion compounds, and fluorescence characteristics (Karmakar et al., 2007).
- Chemical Synthesis and Stability : Research into the synthesis of similar compounds, with a focus on improving stability and yield, has been documented. This includes steps like the introduction of a gem-dimethyl on the morpholin-2-one core (Guillaume et al., 2003).
Cognitive Enhancement and Nootropic Properties
- Effects on Learning and Memory : Investigations into the effects of similar compounds on learning and memory in rat models have been conducted, showing potential cognitive enhancement capabilities (Sakurai et al., 1989).
- Nootropic Agent in Humans : A high-performance liquid chromatographic method for determining similar nootropic agents in human serum and urine highlights the potential of these compounds in human cognitive enhancement (Fujimaki et al., 1988).
Potential in Treating Depression and Addiction
- Antidepressant-like Efficacy : Certain derivatives of the compound have shown potential in treating depression and addiction disorders, demonstrating antidepressant-like efficacy in pre-clinical tests (Grimwood et al., 2011).
Insecticidal Activity
- Insecticidal Properties : Some pyridine derivatives of the compound have been studied for their insecticidal activity, showing notable effectiveness against certain insect species (Bakhite et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-3-4-15(2)17(11-14)20-18(23)13-21-12-16(5-6-19(21)24)28(25,26)22-7-9-27-10-8-22/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZQBASLGABKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)


![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)



![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)


![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)